molecular formula C17H19NO2 B404227 N-(3,4-dimethylphenyl)-2-ethoxybenzamide

N-(3,4-dimethylphenyl)-2-ethoxybenzamide

Cat. No.: B404227
M. Wt: 269.34g/mol
InChI Key: HHNHASOYDVLERU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substitution on the benzoyl ring and a 3,4-dimethylphenyl group attached to the amide nitrogen. Structural validation for such compounds typically employs X-ray crystallography (R factor = 0.058, wR factor = 0.193) , alongside spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)17(19)18-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

HHNHASOYDVLERU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Functional Groups Biological Activity/Use
N-(3,4-Dimethylphenyl)-2-ethoxybenzamide 2-ethoxy, 3,4-dimethylphenyl Amide, ethoxy Not explicitly reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl, N,O-bidentate Amide, hydroxyl Metal-catalyzed C–H functionalization
N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 2-methoxyphenyl, dihydrothiazole Amide, methoxy, thiazole Crystallographic study (R factor = 0.038)
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide 2,5-dimethylphenyl, pyridinyl Hydrazinecarbothioamide Anticancer (IC₅₀ = 0.8 µM/L)
N-(2,4-Dimethylphenyl)-N'-methylmethanimidamide 2,4-dimethylphenyl, methanimidamide Methanimidamide Pesticide (BTS 27271-HCl)

Key Observations :

  • Lipophilicity : The 2-ethoxy group in the target compound increases lipophilicity compared to methoxy or hydroxyl substituents in analogs (e.g., ). This property is critical for membrane permeability and drug delivery .
  • Crystallographic Stability : The title compound’s structural analogs exhibit low R factors (e.g., 0.038–0.193), indicating high crystallographic precision. The ethoxy group may introduce torsional strain compared to smaller substituents like methoxy .

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